(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride is a compound that belongs to the class of aromatic amino acids. It is a hydrochloride salt form of phenylalanine, which is an essential amino acid. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. It plays a crucial role in protein synthesis and various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanine can be synthesized through several methods. One common synthetic route involves the Strecker synthesis, where phenylacetaldehyde reacts with hydrogen cyanide and ammonia to form phenylalanine. Another method is the Erlenmeyer synthesis, which involves the reaction of phenylacetaldehyde with potassium cyanide and ammonium carbonate .
Industrial Production Methods
In industrial settings, phenylalanine is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce phenylalanine by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then subjected to various purification steps to isolate and crystallize phenylalanine .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Substitution: Phenylalanine can undergo substitution reactions, where the amino or carboxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Tyrosine, dopamine, norepinephrine, epinephrine.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride has numerous applications in scientific research:
Mechanism of Action
Phenylalanine exerts its effects primarily through its role as a precursor for several important biomolecules. It is converted into tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then further metabolized into dopamine, norepinephrine, and epinephrine, which are critical neurotransmitters involved in various physiological processes. Elevated levels of these neurotransmitters are associated with improved mood and cognitive function .
Comparison with Similar Compounds
Phenylalanine is similar to other aromatic amino acids such as tyrosine and tryptophan. it is unique in its ability to serve as a precursor for both tyrosine and several neurotransmitters. Unlike tryptophan, which is a precursor for serotonin, phenylalanine is involved in the synthesis of catecholamines .
List of Similar Compounds
Tyrosine: An aromatic amino acid derived from phenylalanine.
Tryptophan: An essential amino acid and precursor for serotonin.
Phenylethylamine: A derivative of phenylalanine with various biological activities.
Properties
Molecular Formula |
C18H21ClN2O4 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c19-15(17(21)22)9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16(20)18(23)24;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);1H/t15-,16-;/m0./s1 |
InChI Key |
SKUPFVAQIMKUDN-MOGJOVFKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.